molecular formula C17H18BrN3O2 B8238272 Benzyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Benzyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B8238272
M. Wt: 376.2 g/mol
InChI Key: XQBXPOFZAAWXBY-UHFFFAOYSA-N
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Description

Benzyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H19BrN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-bromopyridine with piperazine derivatives. One common method includes the use of benzyl chloroformate as a reagent to introduce the benzyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Benzyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .

Comparison with Similar Compounds

    4-Bromo-N-Cbz-piperidine: Similar in structure but lacks the pyridine ring.

    4-Boc-1-(5-bromo-2-pyridyl)piperazine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the benzyl group.

Uniqueness: Benzyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both the benzyl and pyridine groups, which confer specific chemical properties and potential biological activities that are distinct from other similar compounds .

Properties

IUPAC Name

benzyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c18-15-6-7-19-16(12-15)20-8-10-21(11-9-20)17(22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBXPOFZAAWXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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